molecular formula C26H22ClN3O2S B2896853 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226435-59-1

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2896853
CAS RN: 1226435-59-1
M. Wt: 475.99
InChI Key: ZANLNIRKQXLPRU-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction and Formation Studies

  • Dihydroindoloquinazoline Derivatives Formation : Harano et al. (2007) investigated the reaction of compounds similar to the target chemical, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This study contributes to the understanding of the reaction mechanisms and potential applications in synthetic chemistry (Harano et al., 2007).

  • Condensation for Heterocyclization : Moskvina et al. (2015) demonstrated that similar compounds can undergo condensation reactions, leading to heterocyclization and forming isoflavone and other heterocycles. This is important for the synthesis of complex organic compounds (Moskvina et al., 2015).

Synthesis and Characterization

  • Structural Optimization and Docking Studies : Shahana and Yardily (2020) synthesized and characterized similar compounds, providing insights into their structural optimization, theoretical vibrational spectra, and potential for antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

  • Antimycotic Activity Investigation : Raga et al. (1992) synthesized and tested similar compounds for antimycotic activity, contributing to the development of new antifungal agents (Raga et al., 1992).

Nucleophilic Addition and Functionalization

  • Nucleophilic Addition for Substituted Indoles : Comber and Moody (1992) explored nucleophilic addition reactions with similar compounds, leading to the synthesis of substituted indoles. This research aids in the development of novel synthetic routes for indole derivatives (Comber & Moody, 1992).

Antimicrobial and Antifungal Activities

  • Novel 1H-Indole Derivatives with Antimicrobial Activity : A 2020 study on the synthesis of new 1H-Indole derivatives, including compounds similar to the target chemical, revealed significant antimicrobial and antifungal activities (2020).

  • Antimicrobial Activity of Ethanone Derivatives : Wanjari (2020) focused on the synthesis and antimicrobial activity of ethanone derivatives, providing valuable insights into the potential pharmaceutical applications of these compounds (Wanjari, 2020).

Further Research Applications

  • Functionalization of Benzo[b]thiophene Derivatives : Pouzet et al. (1998) synthesized a compound similar to the target chemical, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives. This has implications for organic synthesis and drug development (Pouzet et al., 1998).

  • Synthesis and Antibacterial Evaluation of Pyrazolinyl Bromophenylthiazoles : Hawaiz (2018) conducted a study on the synthesis and antibacterial evaluation of pyrazolinyl bromophenylthiazoles, showcasing the potential of these compounds in antibacterial applications (Hawaiz, 2018).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-32-22-12-6-19(7-13-22)24-16-28-26(30(24)21-10-8-20(27)9-11-21)33-17-25(31)29-15-14-18-4-2-3-5-23(18)29/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANLNIRKQXLPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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